REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[C:6]1[C:11]([C:12]([NH:14][C:15]2[C:16](Cl)=[N:17][CH:18]=[CH:19][C:20]=2[CH3:21])=[O:13])=[CH:10][CH:9]=[CH:8][N:7]=1>>[CH:1]1([N:4]2[C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:12](=[O:13])[NH:14][C:15]3[C:20]([CH3:21])=[CH:19][CH:18]=[N:17][C:16]2=3)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
58.1 kg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reacted
|
Type
|
CUSTOM
|
Details
|
producing a pressure of 3.0-3.5 bar
|
Type
|
WAIT
|
Details
|
The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours
|
Duration
|
5.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to a temperature of 20° to 30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with 144 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
400 l of solvent is distilled off
|
Type
|
ADDITION
|
Details
|
The residue is then diluted with a further 287 l of diglyme
|
Type
|
WAIT
|
Details
|
Over 20-40 minutes
|
Duration
|
30 (± 10) min
|
Type
|
ADDITION
|
Details
|
the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme
|
Type
|
WASH
|
Details
|
The storage vessel and conduits are rinsed with a further 144 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
The majority of the diglyme is then distilled off
|
Type
|
ADDITION
|
Details
|
Finally, the remaining residue is carefully mixed with 1150 l of water
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for about 1 hour at a temperature of 10°-25° C
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the centrifuged material is then washed with 575 l of methyl-tert.-butylether
|
Type
|
CUSTOM
|
Details
|
In this way, after drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 kg | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[C:6]1[C:11]([C:12]([NH:14][C:15]2[C:16](Cl)=[N:17][CH:18]=[CH:19][C:20]=2[CH3:21])=[O:13])=[CH:10][CH:9]=[CH:8][N:7]=1>>[CH:1]1([N:4]2[C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:12](=[O:13])[NH:14][C:15]3[C:20]([CH3:21])=[CH:19][CH:18]=[N:17][C:16]2=3)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
58.1 kg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is reacted
|
Type
|
CUSTOM
|
Details
|
producing a pressure of 3.0-3.5 bar
|
Type
|
WAIT
|
Details
|
The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours
|
Duration
|
5.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to a temperature of 20° to 30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with 144 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
400 l of solvent is distilled off
|
Type
|
ADDITION
|
Details
|
The residue is then diluted with a further 287 l of diglyme
|
Type
|
WAIT
|
Details
|
Over 20-40 minutes
|
Duration
|
30 (± 10) min
|
Type
|
ADDITION
|
Details
|
the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme
|
Type
|
WASH
|
Details
|
The storage vessel and conduits are rinsed with a further 144 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
The majority of the diglyme is then distilled off
|
Type
|
ADDITION
|
Details
|
Finally, the remaining residue is carefully mixed with 1150 l of water
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for about 1 hour at a temperature of 10°-25° C
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the centrifuged material is then washed with 575 l of methyl-tert.-butylether
|
Type
|
CUSTOM
|
Details
|
In this way, after drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 kg | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |